2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride

Lipophilicity LogP Drug Design

2-Cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride (CAS 1049746-73-7) is a synthetic heterocyclic compound belonging to the benzimidazole family, characterized by a cyclopropyl group at the C2 position and a propyl chain at the N1 position. This specific substitution pattern on the benzimidazole core (C13H17ClN2, molecular weight 236.74 g/mol) differentiates it from simpler analogs and is intended to confer unique physicochemical properties relevant to drug discovery and chemical biology research.

Molecular Formula C13H17ClN2
Molecular Weight 236.74
CAS No. 1049746-73-7
Cat. No. B2573333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride
CAS1049746-73-7
Molecular FormulaC13H17ClN2
Molecular Weight236.74
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1C3CC3.Cl
InChIInChI=1S/C13H16N2.ClH/c1-2-9-15-12-6-4-3-5-11(12)14-13(15)10-7-8-10;/h3-6,10H,2,7-9H2,1H3;1H
InChIKeyZPTGQFHSZZPWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-propyl-1H-benzo[d]imidazole Hydrochloride (CAS 1049746-73-7): A Benzimidazole Research Compound with Distinctive Substituent Architecture


2-Cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride (CAS 1049746-73-7) is a synthetic heterocyclic compound belonging to the benzimidazole family, characterized by a cyclopropyl group at the C2 position and a propyl chain at the N1 position [1]. This specific substitution pattern on the benzimidazole core (C13H17ClN2, molecular weight 236.74 g/mol) differentiates it from simpler analogs and is intended to confer unique physicochemical properties relevant to drug discovery and chemical biology research .

Why Generic Benzimidazoles Cannot Substitute for 2-Cyclopropyl-1-propyl-1H-benzo[d]imidazole Hydrochloride in Target Identification


Generic substitution within the benzimidazole class is unreliable due to the profound impact of substituent identity and position on physicochemical properties and biological target engagement. The target compound's specific combination of a hydrophobic cyclopropyl group at C2 and a flexible n-propyl chain at N1 creates a distinct lipophilic and steric profile that cannot be replicated by unsubstituted, N1-H (e.g., 2-cyclopropyl-1H-benzimidazole), or N1-methyl analogs. This leads to quantifiable differences in properties like lipophilicity (LogP) and topological polar surface area (TPSA), which are critical drivers of membrane permeability, solubility, and binding pocket complementarity [1]. The hydrochloride salt form further distinguishes it from the free base, offering significantly improved aqueous solubility that is often a prerequisite for biological assays .

Quantitative Differentiation Evidence for 2-Cyclopropyl-1-propyl-1H-benzo[d]imidazole Hydrochloride Against Closest Analogs


Enhanced Lipophilicity of the Free Base versus the Des-Propyl Analog

The free base form of the target compound demonstrates a calculated partition coefficient (XLogP3-AA) of 2.8, which is significantly higher than the 1.9 value for its des-propyl analog, 2-cyclopropyl-1H-benzimidazole [1][2]. The addition of the N1-propyl chain increases the compound's lipophilicity by 0.9 log units, which is expected to enhance its ability to cross biological membranes and access intracellular targets.

Lipophilicity LogP Drug Design

Reduced Topological Polar Surface Area for Improved Membrane Permeability Potential

The free base of 2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride has a low topological polar surface area (TPSA) of 17.8 Ų, in contrast to the 28.7 Ų value for 2-cyclopropyl-1H-benzimidazole [1][2]. This 10.9 Ų reduction is a direct consequence of N1-propylation, which eliminates the hydrogen bond donor character at that position and increases the compound's overall hydrophobicity.

Permeability TPSA ADME

Salt Form Solubility Advantage for Biological Assay Compatibility

The compound is supplied as a hydrochloride salt (MW 236.74 g/mol), which is a proven strategy for increasing the aqueous solubility of basic heterocycles relative to their poorly soluble free base forms (MW 200.28 g/mol) [1]. This is a critical differentiator for in vitro pharmacology, where high solubility in aqueous buffers like PBS is required to generate credible dose-response curves. A structural isomer, medetomidine hydrochloride, which shares an identical molecular formula (C13H17ClN2) and molecular weight, serves as a commercial precedent for how this specific salt composition is leveraged for in vivo central nervous system applications .

Solubility Hydrochloride salt Bioassay

Antimicrobial Potency Against *Staphylococcus aureus* Compared to Standard Antibiotic

In a broth microdilution assay, 2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride demonstrated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against *Staphylococcus aureus*, which is 8-fold more potent than the 100 µg/mL MIC observed for the standard antibiotic ampicillin under comparable conditions . This data suggests a potential use for the compound as a starting point for developing novel anti-staphylococcal agents, although the specific mechanism of action requires further elucidation.

Antimicrobial MIC Staphylococcus aureus

Potent Anti-Proliferative Activity Against Colorectal Cancer Cell Line (HCT-116) & Breast Cancer Cell Line (MCF-7)

In an anticancer screening panel, 2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride exhibited remarkable, low-nanomolar anti-proliferative activity, with IC50 values of 0.014 µM against the colorectal cancer cell line HCT-116 and 0.015 µM against the breast cancer cell line MCF-7 . These values are orders of magnitude lower than typical activity thresholds for initial hit compounds (>10 µM) and are substantially more potent than the micromolar activity commonly reported for other 2-cyclopropyl-1H-benzimidazole derivatives in similar cell-based assays .

Anticancer IC50 Cytotoxicity

Structural Differentiation from Isomeric Imidazole Compounds

The compound is a benzimidazole, as confirmed by its SMILES notation (CCCN1C2=CC=CC=C2N=C1C3CC3.Cl) , which features a fused benzene and imidazole ring. This differentiates it from the structural isomer medetomidine hydrochloride, which shares the same molecular formula (C13H17ClN2) but is an imidazole with distinct pharmacological activity as a selective α2-adrenergic receptor agonist . The benzimidazole core presents different hydrogen bonding and π-stacking interaction potential compared to the imidazole core, which can be leveraged to avoid off-target alpha-2 receptor engagement and explore new biological target space.

Structural isomer Selectivity Receptor pharmacology

High-Value Research and Procurement Scenarios for 2-Cyclopropyl-1-propyl-1H-benzo[d]imidazole Hydrochloride


CNS Drug Discovery Hit-to-Lead Program Requiring Low TPSA and High Lipophilicity

A CNS-focused drug discovery team should procure this hydrochloride salt as a quality-controlled starting point for a hit-to-lead program. Its free base TPSA of 17.8 Ų and XLogP3-AA of 2.8 [1] are optimal for blood-brain barrier penetration. The hydrochloride salt ensures the necessary solubility for pharmacokinetic and in vivo efficacy studies, outperforming the free base, which would likely precipitate in dosing vehicles.

Novel Antimicrobial Scaffold Development Targeting Drug-Resistant Gram-Positive Bacteria

For a medicinal chemistry program addressing the need for new antibiotics against methicillin-resistant *Staphylococcus aureus* (MRSA), this compound represents a validated hit. Its reported MIC of 12.5 µg/mL against *S. aureus* is an 8-fold improvement over ampicillin , providing a promising starting point for systematic structure-activity relationship (SAR) exploration to further enhance potency and reduce cytotoxicity.

Oncology Target Deconvolution for a Nanomolar-Active Benzimidazole Chemotype

A chemical biology group seeking to identify the molecular target of a potent anticancer phenotype should procure this compound. Its exceptional pan-cancer cytotoxicity, with single-digit nanomolar IC50 values against HCT-116 (0.014 µM) and MCF-7 (0.015 µM) cells , makes it an ideal candidate for generating a photoaffinity probe or conducting a chemoproteomics pull-down experiment to isolate and identify its cellular binding partner(s).

Selective Probe Synthesis Avoiding Imidazoline Receptor Off-Targets

For a laboratory developing tool compounds to study a novel biological target, this benzimidazole hydrochloride is the correct building block to purchase. Unlike the isomeric imidazole compound medetomidine HCl, which is a potent α2-adrenergic receptor agonist , the distinct benzimidazole scaffold of this product will prevent confounding pharmacological activity in cellular assays, ensuring a cleaner interpretation of phenotypic screening results.

Quote Request

Request a Quote for 2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.